1-(3-Furylmethyl)piperazine dihydrochloride
Overview
Description
“1-(3-Furylmethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1864056-04-1 . It has a molecular weight of 239.14 .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(furan-3-ylmethyl)piperazine dihydrochloride . The InChI code is 1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 239.14 . The IUPAC name is 1-(furan-3-ylmethyl)piperazine dihydrochloride . The InChI code is 1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) explored the synthesis of novel derivatives of 1-(3-furylmethyl)piperazine, focusing on their antidepressant and antianxiety activities. These derivatives were synthesized using a series of chemical reactions and their structures confirmed through various spectroscopic methods. The antidepressant activities were evaluated using Porsolt’s behavioral despair test on mice, and antianxiety activity was assessed using the plus maze method. The findings suggest potential therapeutic applications in mental health treatment (Kumar et al., 2017).
Preparation Methods
Research by Ning-wei (2006) discussed two synthetic methods for preparing 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate. The study explored different reaction processes and evaluated the quality and yield of the final product. This provides insights into efficient synthesis methods for compounds related to 1-(3-Furylmethyl)piperazine dihydrochloride (Li Ning-wei, 2006).
Molecular Structure Analysis
Betz et al. (2011) conducted a study on the molecular structure of a piperazine derivative, Opipramol dihydrochloride. They analyzed the crystal structure and discussed the hydrogen bonding and other interactions within the compound. Such studies are essential for understanding the chemical and physical properties of piperazine derivatives (Betz et al., 2011).
Dopamine Uptake Inhibition
A study by Ironside et al. (2002) on the dopamine uptake inhibitor GBR-12909, which is structurally related to 1-(3-Furylmethyl)piperazine dihydrochloride, described the development of a robust synthesis process for this compound. This work highlights the importance of such compounds in neurological research and drug development (Ironside et al., 2002).
HIV-1 Reverse Transcriptase Inhibitors
Research by Romero et al. (1994) involved the synthesis and evaluation of piperazine derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This study underscores the potential of piperazine derivatives, including those related to 1-(3-Furylmethyl)piperazine dihydrochloride, in antiviral therapy (Romero et al., 1994).
properties
IUPAC Name |
1-(furan-3-ylmethyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMZSNDJWKPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furylmethyl)piperazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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